![molecular formula C18H21FN2O B3016724 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide CAS No. 2470435-40-4](/img/structure/B3016724.png)

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

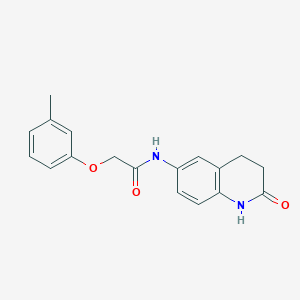

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide is a useful research compound. Its molecular formula is C18H21FN2O and its molecular weight is 300.377. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

- N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide has been explored in the synthesis of various compounds, revealing insights into the structural characterization and differentiation of research chemicals. For instance, McLaughlin et al. (2016) identified and characterized a compound similar in structure, emphasizing the importance of accurate identification in research chemicals (McLaughlin et al., 2016).

Molecular Structure Analysis

- Investigations into the molecular structures of compounds related to this compound have been conducted. Kubicki et al. (2000) focused on the hydrogen bonding in certain anticonvulsant enaminones, which are structurally similar, providing insights into the intermolecular interactions and conformational dynamics of such compounds (Kubicki et al., 2000).

Radioligand Development

- The compound has been examined in the context of developing radioligands for medical imaging. Matarrese et al. (2001) synthesized and evaluated novel quinoline-2-carboxamide derivatives as potential radioligands for peripheral benzodiazepine receptors, demonstrating the applicability of structurally related compounds in positron emission tomography (PET) (Matarrese et al., 2001).

Antinociceptive Activities Evaluation

- Research has been conducted on the antinociceptive activities of enaminone compounds, closely related to the chemical structure of interest. Masocha et al. (2016) evaluated the effects of certain anilino enaminones on pain, illustrating the potential therapeutic applications of similar compounds (Masocha et al., 2016).

Antitumor Activity

- The potential antitumor activity of structurally similar compounds has been explored. Hao et al. (2017) synthesized and analyzed a compound for its ability to inhibit cancer cell proliferation, highlighting the potential of related molecules in cancer research (Hao et al., 2017).

Spectral Analysis

- Studies on the spectral properties of related compounds have been conducted. Thirunarayanan & Sekar (2013) examined the spectral linearity of certain carboxamide derivatives, which aids in understanding the electronic and structural properties of compounds like this compound (Thirunarayanan & Sekar, 2013).

Mécanisme D'action

Target of Action

The primary target of EN300-26676130 is the Urokinase-type plasminogen activator . This protein plays a crucial role in the breakdown of blood clots and is involved in various physiological and pathological processes, including wound healing, tissue remodeling, inflammation, and tumor invasion .

Mode of Action

It is known that the compound interacts with its target, the urokinase-type plasminogen activator, to exert its effects . The specific nature of this interaction and the resulting changes in the target protein’s function are areas of ongoing research.

Biochemical Pathways

Given its target, it is likely that the compound influences pathways related toblood clot dissolution and tissue remodeling . The downstream effects of these pathway alterations would depend on the specific context and are subject to further investigation.

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its target, it is plausible that the compound could influence processes such as blood clot dissolution , wound healing , and tissue remodeling . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O/c1-2-8-18(9-4-3-5-10-18)17(22)21-13-15-7-6-14(12-20)11-16(15)19/h1,3-4,6-7,11H,5,8-10,12-13,20H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZMEEMUQFTWRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCC=CC1)C(=O)NCC2=C(C=C(C=C2)CN)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B3016645.png)

![6-Tert-butyl-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3016646.png)

![(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3016648.png)

![N-[2-[[(1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3016649.png)

![(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3016655.png)

![1-[3-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3016656.png)

![1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol](/img/structure/B3016658.png)